

In Vivo Pharmacokinetics and Metabolism of ACP-105: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo pharmacokinetics and metabolism of **ACP-105**, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from preclinical in silico, in vitro, and in vivo animal studies. It is important to note that extensive human pharmacokinetic data from clinical trials are not publicly available.

Executive Summary

ACP-105 is a potent and selective androgen receptor agonist that has demonstrated anabolic effects on muscle and bone in preclinical models.[1][2] Its pharmacokinetic profile is characterized by predicted high oral absorption and extensive metabolism. The primary metabolic pathways include oxidation and conjugation, leading to the formation of numerous metabolites that are detectable in urine for several days. This guide details the available quantitative data, experimental methodologies, and metabolic pathways to serve as a foundational resource for research and development activities.

Pharmacokinetics

The pharmacokinetic properties of **ACP-105** have been primarily characterized through in silico modeling and in vitro assays, with limited in vivo data available.

Absorption



In silico models predict that **ACP-105** has high gastrointestinal absorption, potentially up to 100%.[3][4]

Distribution

ACP-105 is predicted to exhibit strong binding to plasma proteins, in the range of 77-99%, resulting in a minimal free plasma fraction of less than 1%.[3][4] The predicted volume of distribution (Vd) is variable, ranging from 0.18 to 12 L/kg.[3][4] Notably, computational models also predict that **ACP-105** can cross the blood-brain barrier.[3][4]

Metabolism

ACP-105 undergoes extensive metabolism in vivo.[5] This is a critical aspect of its disposition and is detailed further in Section 4.0.

Elimination

The elimination of **ACP-105** is primarily through metabolic transformation. While the parent compound is detectable, its metabolites are present for a longer duration, making them key targets for detection.[5] In equine studies, metabolites of **ACP-105** have been detected in urine for up to 96 hours following administration.[5][6] There is conflicting information regarding the half-life of **ACP-105**. In vitro studies using human hepatocytes suggest a half-life of 4-6 hours. [7] In contrast, some anecdotal sources report a longer half-life of 12 to 16 hours, though this is not substantiated by rigorous scientific studies.[8] An in silico prediction estimated a much shorter half-life of approximately 1.18 hours.[1][7]

Quantitative Pharmacokinetic Parameters

Comprehensive in vivo quantitative data for **ACP-105**, including Cmax, Tmax, and AUC, are not readily available in the public scientific literature. The following table summarizes the available data, which is predominantly derived from in silico (computational) predictions.



Parameter	Value	Species/Model	Source
Gastrointestinal Absorption	High (up to 100%)	In Silico Prediction	[3][4]
Plasma Protein Binding	77-99%	In Silico Prediction	[3][4]
Volume of Distribution (Vd)	0.18 - 12 L/kg	In Silico Prediction	[3][4]
Half-life (t½)	~1.18 hours	In Silico Prediction	[1][7]
Half-life (t½)	4 - 6 hours	In Vitro (Human Hepatocytes)	[7]

Metabolism of ACP-105

In vivo and in vitro studies have demonstrated that **ACP-105** is extensively metabolized.

Metabolic Pathways

The primary metabolic pathways for **ACP-105** are:

- Oxidation: This includes monohydroxylation, dihydroxylation, and trihydroxylation.[9]
- Dehydration: Elimination of a water molecule from the tropine moiety has been observed in conjunction with oxidation.[9]
- N-dealkylation: This is another predicted metabolic route.[3][4]
- Glucuronidation (UGT conjugation): Phase II metabolism involving the conjugation with glucuronic acid is also a likely pathway.[3][4]

Studies in rats and horses have led to the identification of up to 21 metabolites.[6][9][10][11]

Metabolites

The following table lists the major classes of metabolites identified in preclinical studies.



Metabolite Class	Description	Species Detected In	Source
Monohydroxylated Metabolites	Addition of one hydroxyl group.	Rat, Horse	[9][10]
Dihydroxylated Metabolites	Addition of two hydroxyl groups.	Rat, Horse	[9][10]
Trihydroxylated Metabolites	Addition of three hydroxyl groups.	Horse	[9]
Dehydrated Metabolites	Loss of a water molecule, often from hydroxylated metabolites.	Horse	[9]
Glucuronide Conjugates	Phase II metabolites formed by UGT conjugation.	Horse	[6][11]

Cytochrome P450 Involvement

In silico predictions indicate that the metabolism of **ACP-105** is primarily mediated by the cytochrome P450 enzyme CYP3A4, with smaller contributions from CYP2C9, CYP2C19, and CYP2D6.[3][4]

Experimental Protocols

The following sections describe the general methodologies used in the key in vivo and in vitro studies that have characterized the pharmacokinetics and metabolism of **ACP-105**.

In Vivo Animal Studies for Metabolite Identification

- Objective: To identify the metabolites of **ACP-105** in urine and plasma.
- Animal Models: Studies have utilized Sprague-Dawley rats and horses.[9][10][11]
- Drug Administration: ACP-105 was administered orally. Specific dosages and vehicle formulations are not consistently reported across all public studies.[9][10][11]



- Sample Collection: Urine and blood samples were collected at various time points for up to 7 days post-administration.[10] For instance, in equine studies, samples were collected for up to 96 hours.[6][11]
- Sample Preparation: Urine samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites prior to extraction. A liquid-liquid extraction was then typically performed.[10]
- Analytical Method: The primary analytical technique used for the detection and structural elucidation of metabolites was Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).[9][10][11]

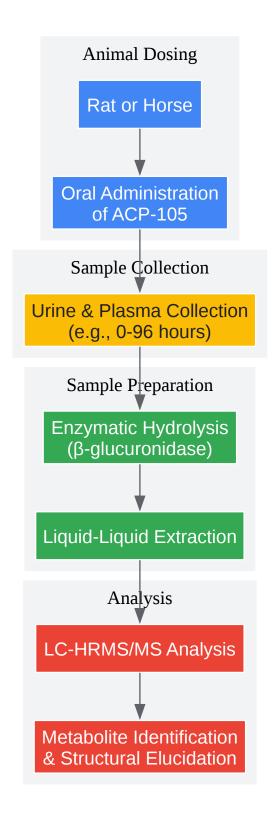
In Vitro Half-life Determination

- Objective: To determine the metabolic stability and half-life of ACP-105.
- Model: In vitro studies have been conducted using human hepatocytes.
- Methodology: While specific details are scarce, the general procedure involves incubating
 ACP-105 with hepatocytes and monitoring the decrease in the concentration of the parent
 compound over time. The rate of disappearance is then used to calculate the in vitro half-life.

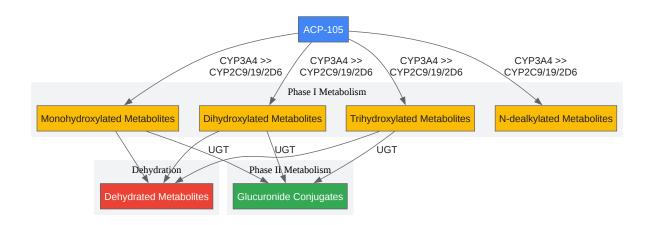
Visualizations

Experimental Workflow for In Vivo Metabolite Profiling









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